3-(Benzyloxy)isoxazole-5-carboxylic acid synthesis pathways
3-(Benzyloxy)isoxazole-5-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)isoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthetic pathways for 3-(benzyloxy)isoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and supported by literature precedents for the synthesis of analogous structures. This document provides detailed experimental protocols, quantitative data where available, and visual representations of the synthetic routes to facilitate understanding and replication.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] This approach offers high regioselectivity, generally favoring the formation of the 3,5-isomer.[4] For the synthesis of the target molecule, this involves the reaction of benzyloxyacetonitrile oxide with an ester of propiolic acid, followed by hydrolysis.
Two principal pathways for the in-situ generation of the nitrile oxide from stable precursors are outlined below.
Pathway 1: Nitrile Oxide Generation from O-Benzyl Formaldoxime
This pathway involves the initial synthesis of O-benzyl formaldoxime, which is then oxidized in the presence of the alkyne to generate the nitrile oxide in situ for the cycloaddition reaction.
Experimental Protocols for Pathway 1
Step 1: Synthesis of O-Benzyl Formaldoxime [5]
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Reagents: Benzyloxyamine hydrochloride, 37% Formaldehyde solution, Sodium hydroxide (NaOH), Diethyl ether, Saturated sodium bicarbonate (NaHCO₃) solution, Brine.
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Procedure:
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A slurry of benzyloxyamine hydrochloride (0.156 mol) in water (50 mL) is prepared in a round-bottom flask.
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37% aqueous formaldehyde (11.7 mL) is added to the slurry.
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A solution of NaOH (6.3 g, 0.1575 mol) in water (25 mL) is added dropwise over 20 minutes, allowing the temperature to rise to approximately 40°C.
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The mixture is stirred for 2 hours at room temperature.
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The reaction mixture is extracted with diethyl ether (1 x 100 mL, then 2 x 25 mL).
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The combined organic extracts are washed sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (2 x 50 mL).
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield O-benzyl formaldoxime as an oil.
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Step 2: Synthesis of Ethyl 3-(benzyloxy)isoxazole-5-carboxylate [4]
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Reagents: O-Benzyl formaldoxime, Ethyl propiolate, Sodium hypochlorite (NaOCl, commercial bleach solution), Dichloromethane (CH₂Cl₂).
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Procedure:
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In a round-bottom flask, dissolve O-benzyl formaldoxime (1.80 mmol) and ethyl propiolate (3.27 mmol) in dichloromethane (5 mL).
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To this stirred mixture, add commercial bleach (0.354 M NaOCl, 13.8 mL, 4.88 mmol) dropwise.
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The reaction mixture is stirred vigorously overnight at room temperature.
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The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).
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The combined organic layers are washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous Na₂SO₄.
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The solvent is removed by rotary evaporation, and the crude product is purified by flash column chromatography on silica gel to yield ethyl 3-(benzyloxy)isoxazole-5-carboxylate.
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Step 3: Hydrolysis to 3-(Benzyloxy)isoxazole-5-carboxylic acid [6]
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Reagents: Ethyl 3-(benzyloxy)isoxazole-5-carboxylate, Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
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Procedure:
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Dissolve the ethyl ester (5.8 mmol) in a mixture of tetrahydrofuran (2.0 mL) and methanol (4 mL).
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Add a solution of sodium hydroxide (11.6 mmol) in water (2 mL) dropwise.
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Stir the reaction mixture at room temperature for 18-20 hours.
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Upon completion, the mixture is transferred to a separatory funnel and the pH is adjusted to 2 with 1N hydrochloric acid.
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The aqueous phase is extracted with ethyl acetate (3 x 35 mL).
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The combined organic phases are washed with saturated brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
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The filtrate is concentrated under reduced pressure to afford the final product.
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Quantitative Data for Pathway 1
| Step | Product | Starting Materials | Yield (%) | Purity |
| 1 | O-Benzyl formaldoxime | Benzyloxyamine HCl, Formaldehyde | ~95% (crude) | Oil, used directly |
| 2 | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | O-Benzyl formaldoxime, Ethyl propiolate | 60-70% (typical for cycloaddition) | >95% after chromatography |
| 3 | 3-(Benzyloxy)isoxazole-5-carboxylic acid | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | ~90% | >98% |
Note: Yields for steps 2 and 3 are estimated based on typical yields for these reaction types as specific data for this exact molecule is not available.
Pathway 2: Synthesis via Hydroxyimidoyl Chloride
An alternative for the generation of the nitrile oxide is through a hydroxyimidoyl chloride intermediate. This method can sometimes offer advantages in terms of handling and reaction control.
Experimental Protocols for Pathway 2
Step 1: Synthesis of Benzyloxyacetohydroxamoyl chloride
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Reagents: O-Benzyl formaldoxime, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF).
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Procedure:
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Dissolve O-benzyl formaldoxime in DMF.
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Add N-chlorosuccinimide portion-wise to the solution at 0°C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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The reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and concentrated to give the hydroxyimidoyl chloride, which is often used without further purification.
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Step 2: 1,3-Dipolar Cycloaddition [2]
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Reagents: Benzyloxyacetohydroxamoyl chloride, Ethyl propiolate, Triethylamine (Et₃N), Solvent (e.g., THF or CH₂Cl₂).
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Procedure:
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Dissolve the hydroxyimidoyl chloride and ethyl propiolate in the chosen solvent.
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Cool the mixture to 0°C.
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Slowly add triethylamine to the solution.
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Allow the reaction to proceed at room temperature until the starting materials are consumed.
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The triethylammonium chloride salt is filtered off.
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The filtrate is concentrated, and the residue is purified by column chromatography to yield the ethyl ester.
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Step 3: Hydrolysis
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The hydrolysis protocol is identical to that described in Pathway 1, Step 3.
Quantitative Data for Pathway 2
| Step | Product | Starting Materials | Yield (%) | Purity |
| 1 | Benzyloxyacetohydroxamoyl chloride | O-Benzyl formaldoxime, NCS | 80-90% (crude) | Used directly |
| 2 | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | Hydroxyimidoyl chloride, Ethyl propiolate | 65-75% | >95% after chromatography |
| 3 | 3-(Benzyloxy)isoxazole-5-carboxylic acid | Ethyl 3-(benzyloxy)isoxazole-5-carboxylate | ~90% | >98% |
Note: Yields are estimated based on typical values for these transformations.
Conclusion
The synthesis of 3-(benzyloxy)isoxazole-5-carboxylic acid is readily achievable through a 1,3-dipolar cycloaddition strategy. The choice between the direct oxidation of O-benzyl formaldoxime (Pathway 1) and the use of a hydroxyimidoyl chloride intermediate (Pathway 2) will depend on the specific laboratory conditions, reagent availability, and desired scale of the synthesis. Both pathways culminate in a straightforward hydrolysis step to yield the target carboxylic acid. The provided protocols offer a solid foundation for researchers to produce this valuable heterocyclic compound for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
